molecular formula C6H3BrFNaO2S B13163880 Sodium 5-bromo-2-fluorobenzene-1-sulfinate CAS No. 1501031-23-7

Sodium 5-bromo-2-fluorobenzene-1-sulfinate

Cat. No.: B13163880
CAS No.: 1501031-23-7
M. Wt: 261.05 g/mol
InChI Key: PNBRQPQNYVSPND-UHFFFAOYSA-M
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Description

Sodium 5-bromo-2-fluorobenzene-1-sulfinate (CAS 1501031-23-7) is a halogenated aromatic sulfinate salt with the molecular formula C₆H₃BrFNaO₂S and a molecular weight of 261.04 g/mol . Its structure features a benzene ring differentiated by bromo and fluoro substituents, along with a sodium sulfinate group, making it a valuable bifunctional synthetic intermediate . The compound is supplied with the MDL number MFCD24113370 . This compound is primarily used in organic synthesis, where its sulfinate moiety (-SO₂Na) acts as a versatile handle for introducing the sulfonyl group or as a leaving group in metal-catalyzed cross-coupling reactions. Simultaneously, the bromo and fluoro substituents offer orthogonal reactivity for sequential functionalization, enabling nucleophilic aromatic substitution or further cross-coupling steps . This dual functionality makes it a critical building block for constructing more complex molecules, particularly in pharmaceutical and agrochemical research for developing sulfone-containing and fluorinated target compounds . The presence of fluorine can enhance a molecule's metabolic stability, membrane permeability, and binding affinity, making this reagent especially valuable in medicinal chemistry programs . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications. It must not be used for human or veterinary purposes.

Properties

CAS No.

1501031-23-7

Molecular Formula

C6H3BrFNaO2S

Molecular Weight

261.05 g/mol

IUPAC Name

sodium;5-bromo-2-fluorobenzenesulfinate

InChI

InChI=1S/C6H4BrFO2S.Na/c7-4-1-2-5(8)6(3-4)11(9)10;/h1-3H,(H,9,10);/q;+1/p-1

InChI Key

PNBRQPQNYVSPND-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C=C1Br)S(=O)[O-])F.[Na+]

Origin of Product

United States

Synthetic Methodologies for Sodium 5 Bromo 2 Fluorobenzene 1 Sulfinate and Analogues

Historical Development of Aryl Sulfinate Synthesis

The foundational methods for synthesizing aryl sulfinates were developed in the early to mid-20th century. These initial approaches, while effective for simpler aromatic systems, often required forcing conditions and were limited in their tolerance of other functional groups. Two primary strategies dominated this early period: the reduction of aryl sulfonyl chlorides and the reaction of organometallic reagents with sulfur dioxide.

The reduction of readily available aryl sulfonyl chlorides using various reducing agents, such as zinc dust or sodium sulfite (B76179), became a widespread and practical method. google.com Concurrently, the development of organometallic chemistry provided a new avenue for C-S bond formation. Grignard reagents, for instance, could be reacted with gaseous sulfur dioxide to generate the corresponding magnesium sulfinates, which were then hydrolyzed to the desired sulfinic acids or their salts. google.com These seminal methods established the fundamental transformations that would be refined and expanded upon in the decades to follow.

Contemporary Approaches to the Preparation of Substituted Benzenesulfinates

Modern synthetic chemistry has introduced a range of more efficient, versatile, and milder methods for the preparation of substituted benzenesulfinates. These approaches offer significant improvements in terms of yield, substrate scope, and functional group compatibility.

Reduction of Corresponding Sulfonyl Chlorides

The reduction of aryl sulfonyl chlorides remains one of the most common and reliable methods for preparing sodium aryl sulfinates. google.com This approach is particularly advantageous due to the wide commercial availability and straightforward synthesis of a vast array of substituted aryl sulfonyl chlorides. The direct precursor to the target compound, 5-bromo-2-fluorobenzene-1-sulfonyl chloride, is a known compound, making this a highly viable synthetic route. nih.gov

The reaction is typically carried out in an aqueous medium using an excess of a mild reducing agent. Sodium sulfite (Na₂SO₃), often in the presence of a base like sodium bicarbonate or a phosphate (B84403) buffer, is the most frequently used reagent for this transformation. google.com The reaction proceeds cleanly to afford the sodium sulfinate salt, which can often be isolated by precipitation or extraction.

Reducing AgentTypical Reaction ConditionsKey Advantages
Sodium Sulfite (Na₂SO₃)Water, often with NaHCO₃ or a phosphate buffer, 10-50 °CInexpensive, mild, high-yielding, good for a wide range of substrates. google.com
Zinc DustAcetic Acid or other protic solventsEffective, but can be harsher and require acidic conditions.
Triphenylphosphine (PPh₃)Organic solvents (e.g., CH₂Cl₂)Milder, non-aqueous conditions, but requires stoichiometric phosphine (B1218219). nih.gov

Reaction of Organometallic Reagents with Sulfur Dioxide Surrogates

The classical use of gaseous sulfur dioxide has been largely supplanted by solid, stable, and easy-to-handle SO₂ surrogates. nih.gov This has modernized the approach of reacting organometallic reagents to form sulfinates. A prominent example of such a surrogate is 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO). acs.org

In this method, an aryl organometallic reagent, such as an organolithium or Grignard reagent, is generated in situ and then reacted with the SO₂ surrogate. acs.org This forms the metal sulfinate, which is subsequently quenched with an aqueous sodium salt solution to yield the desired sodium aryl sulfinate. acs.org This strategy is particularly useful for introducing the sulfinate group at a specific position on the aromatic ring, as dictated by the initial C-H or C-halogen bond that is converted into the organometallic species.

Direct Activation of Arenes with Sulfur Dioxide Precursors

A more recent and atom-economical approach involves the direct C-H functionalization of arenes to introduce the sulfinate group, bypassing the need for pre-functionalized starting materials like haloarenes or organometallics. nih.gov These methods typically employ transition-metal catalysis to selectively activate a C-H bond, followed by the insertion of an SO₂ precursor. chemrxiv.orgnih.gov While powerful, the regioselectivity of C-H activation can be a challenge, often relying on the presence of directing groups on the arene. For substrates like dihalobenzenes, achieving selective sulfination at a specific position can be complex and may lead to mixtures of isomers.

Specific Considerations for the Synthesis of Halogenated Aryl Sulfinates

The synthesis of halogenated aryl sulfinates like sodium 5-bromo-2-fluorobenzene-1-sulfinate requires careful strategic planning to ensure the correct placement of the bromine, fluorine, and sulfinate functionalities.

Strategies for Incorporating Bromine and Fluorine Substituents onto the Benzene (B151609) Ring

The substitution pattern of the target compound, with halogens at positions 2 and 5, strongly suggests that the synthesis begins with a pre-functionalized benzene ring. It is generally more efficient to construct the sulfinate group on a molecule that already possesses the desired halogen substitution pattern, rather than attempting to halogenate a pre-existing sulfinate.

A plausible synthetic pathway would start from a commercially available or readily synthesized dihalobenzene. For instance, 1-bromo-4-fluorobenzene (B142099) is a common starting material. Through ortho-lithiation directed by the fluorine atom, an organolithium species, (5-bromo-2-fluorophenyl)lithium, can be generated. google.com This powerful nucleophile can then be trapped with an electrophilic sulfur dioxide surrogate to install the sulfinate group at the 1-position.

Regioselective Synthesis of 5-bromo-2-fluorobenzene-1-sulfinate Derivatives

The regioselective synthesis of specifically substituted aromatic compounds like 5-bromo-2-fluorobenzene-1-sulfinate is crucial for ensuring the correct isomer is produced, which is paramount for its application in further chemical synthesis. The substitution pattern—a fluorine atom at position 2 and a bromine atom at position 5 relative to the sulfinate group—requires precise control over the reaction steps. A key strategy to achieve this regioselectivity involves the directed ortho-metalation (DoM) of a readily available precursor, followed by reaction with a sulfur dioxide surrogate.

A well-documented approach for obtaining the required 5-bromo-2-fluorophenyl intermediate is through the lithiation of 1-bromo-4-fluorobenzene. google.com The fluorine atom is a powerful ortho-directing group, meaning that when a strong base like n-butyllithium is used, the lithium atom will selectively replace the hydrogen atom at the position adjacent (ortho) to the fluorine. This directed lithiation at a low temperature (e.g., below -40 °C) leads to the formation of (5-bromo-2-fluorophenyl)lithium with high regioselectivity. google.com

Once this key organolithium intermediate is formed, it can be reacted with an electrophilic sulfur dioxide (SO₂) source to introduce the sulfinate group. While gaseous SO₂ can be used, a more convenient and commonly employed alternative in modern synthesis is a bench-stable SO₂ surrogate, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO). nih.govresearchgate.net The highly nucleophilic (5-bromo-2-fluorophenyl)lithium attacks the sulfur center of the SO₂ surrogate, forming a lithium sulfinate intermediate. A final aqueous workup, typically involving treatment with a sodium salt like sodium carbonate, yields the target this compound. nih.gov

This multi-step pathway ensures that the sulfinate group is introduced specifically at the 1-position, directed by the initial ortho-lithiation relative to the fluorine atom on the 1-bromo-4-fluorobenzene starting material.

Table 1: Key Steps in the Regioselective Synthesis Pathway

StepReactionKey ReagentsPurposeReference
1Directed Ortho-Metalation1-bromo-4-fluorobenzene, n-butyllithiumRegioselective formation of the (5-bromo-2-fluorophenyl)lithium intermediate. google.com
2Sulfination(5-bromo-2-fluorophenyl)lithium, DABSOIntroduction of the sulfinate moiety at the metalated position. nih.govresearchgate.net
3Salt FormationAqueous Sodium Carbonate (Na₂CO₃)Conversion of the lithium sulfinate to the final sodium sulfinate salt. nih.gov

Optimization of Synthetic Pathways for Enhanced Yield and Purity in Academic Settings

In academic research, the optimization of synthetic pathways is critical for developing efficient, high-yielding, and pure samples of target compounds for further study. For the synthesis of this compound and its analogues, optimization efforts typically focus on key reaction parameters such as catalyst systems, solvents, and reaction conditions.

While the organometallic route described above is effective, palladium-catalyzed cross-coupling reactions represent a powerful and highly tunable alternative for forming aryl sulfinates. bohrium.comnih.gov In a hypothetical palladium-catalyzed synthesis starting from a suitable precursor like 1,4-dibromo-2-fluorobenzene (B72686) or 4-bromo-1-fluoro-2-iodobenzene, the choice of palladium catalyst, ligand, and base is paramount for achieving high yield and purity. Research on the synthesis of various aryl sulfinates has shown that ligand selection is crucial. bohrium.com Different phosphine-based ligands can dramatically influence the efficiency of the catalytic cycle, which involves oxidative addition, SO₂ insertion, and reductive elimination.

The table below summarizes findings from optimization studies on analogous palladium-catalyzed sulfination reactions, illustrating how systematic variation of reaction components can lead to improved outcomes. These principles are directly applicable to the synthesis of this compound.

Table 2: Optimization Parameters in Palladium-Catalyzed Aryl Sulfinate Synthesis

ParameterVariationGeneral ObservationImpact on Yield/PurityReference
Catalyst SystemPalladium Source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and Ligand (e.g., XPhos, SPhos)Bulky, electron-rich phosphine ligands often enhance catalyst activity and stability, preventing the formation of undesired byproducts.Proper ligand selection can significantly increase reaction yield and minimize side reactions. bohrium.comnih.gov
SolventPolar aprotic (e.g., Dioxane, DMF) vs. Protic (e.g., Isopropanol)Isopropanol can act as a reductant, facilitating the catalytic cycle in certain systems. Solvent choice affects solubility and reaction rates.Optimal solvent choice leads to higher conversions and easier product isolation, improving both yield and purity. nih.govox.ac.uk
BaseInorganic (e.g., K₂CO₃) vs. Organic (e.g., Triethylamine)The base is crucial for neutralizing acid generated during the reaction and can influence the catalyst's activity.An appropriate base prevents catalyst deactivation and side reactions, leading to a cleaner reaction profile and higher yield. nih.gov
TemperatureRoom Temperature to 100 °CHigher temperatures can increase reaction rates but may also lead to thermal decomposition of intermediates or byproducts.Finding the optimal temperature balances reaction time with the stability of the desired product, maximizing purity. nih.gov

By systematically adjusting these parameters, researchers can enhance the efficiency of the synthesis, reduce the formation of impurities, and simplify the purification process, ultimately providing higher yields of pure this compound for subsequent applications.

Reactivity and Reaction Pathways of Sodium 5 Bromo 2 Fluorobenzene 1 Sulfinate

Participation in Carbon-Sulfur (C-S) Bond Forming Reactions

The sulfinate moiety of sodium 5-bromo-2-fluorobenzene-1-sulfinate is a potent nucleophile, enabling the formation of various sulfur-containing functional groups. These reactions are fundamental in the synthesis of a wide range of organic molecules with applications in medicinal chemistry and materials science.

Aryl sulfones are a significant class of compounds, and this compound serves as a valuable precursor for their synthesis. The formation of the C-S bond in sulfones can be achieved through the reaction of the sulfinate with various electrophilic partners. While specific examples with this compound are not extensively documented in the literature, the general reactivity of sodium arylsulfinates suggests its utility in these transformations. For instance, arylsulfinates are known to react with alkyl halides and other electrophiles to yield the corresponding sulfones.

Recent advancements in synthetic methodology have also highlighted the use of transition metal catalysis, such as copper or nickel, to facilitate the coupling of sodium arylsulfinates with aryl halides or boronic acids, providing a direct route to diaryl sulfones. These methods often exhibit broad functional group tolerance and proceed under relatively mild conditions. The presence of the bromo and fluoro substituents on the aromatic ring of this compound may influence the electronic properties and reactivity of the molecule in these coupling reactions.

Sulfonamides are a critical pharmacophore found in numerous therapeutic agents. The synthesis of sulfonamides from this compound can be accomplished through its reaction with various aminating agents. A common approach involves the in situ conversion of the sulfinate to a sulfonyl chloride, which is then reacted with a primary or secondary amine. Alternatively, direct coupling methods mediated by oxidizing agents can also be employed to form the N-S bond.

Similarly, sulfonate esters can be prepared from this compound by reaction with electrophilic oxygen sources or through coupling with phenols. For example, iodine-induced cross-coupling reactions of sodium arylsulfinates with phenols have been reported to afford sulfonate esters in good to excellent yields under mild conditions. These synthetic routes provide access to a diverse range of sulfonate esters derived from this compound.

Thiosulfonates can be synthesized from this compound through its reaction with electrophilic sulfur reagents. One common method involves the coupling of a sodium sulfinate with a thiol in the presence of an oxidizing agent. Another approach is the disproportionation reaction of sodium sulfinates, which can be promoted by reagents like boron trifluoride diethyl etherate, to yield thiosulfonates.

The synthesis of sulfides from this compound is less direct, as the sulfinate group typically acts as a sulfonylating rather than a sulfenylating agent. However, under specific reductive conditions or through multi-step synthetic sequences, the conversion to sulfides may be achievable.

Radical Chemistry Involving this compound

The generation of sulfonyl radicals from sodium sulfinates is a well-established and powerful strategy for the formation of C–S bonds and the synthesis of sulfone-containing molecules. cymitquimica.com

Generation of Sulfonyl Radicals

Sodium sulfinates are readily oxidized to the corresponding sulfonyl radicals through single-electron transfer (SET). cymitquimica.com This can be achieved using various methods, including chemical oxidants, electrochemical oxidation, or photoredox catalysis. cymitquimica.comsynquestlabs.com In the case of this compound, an excited photoredox catalyst could reductively quench the sulfinate, generating the 5-bromo-2-fluorobenzenesulfonyl radical. synquestlabs.com

Table 1: General Methods for Sulfonyl Radical Generation from Sodium Sulfinates

Method Reagents/Conditions Description
Chemical Oxidation Metal oxidants (e.g., Mn(OAc)₃, Ce(NH₄)₂(NO₃)₆) Stoichiometric oxidant promotes single-electron transfer.
Electrochemical Anodic oxidation The sulfinate is oxidized at the anode to form the sulfonyl radical.

Radical Addition Reactions (e.g., with Styrenes)

Once generated, the 5-bromo-2-fluorobenzenesulfonyl radical would be expected to readily add to electron-rich alkenes, such as styrenes. synquestlabs.com This addition typically occurs at the less substituted carbon of the double bond to generate a more stable benzylic radical intermediate. synquestlabs.com This subsequent radical can then be trapped or undergo further reactions.

Radical/Polar Crossover Processes

Radical/polar crossover represents a sophisticated strategy that merges radical and ionic reaction steps within a single transformation. Following the radical addition of the 5-bromo-2-fluorobenzenesulfonyl radical to a styrene, the resulting benzylic radical intermediate can undergo a single-electron transfer (SET) process. synquestlabs.com For instance, reduction of this radical by a reduced photocatalyst would generate a benzylic carbanion. synquestlabs.com This nucleophilic species can then be trapped by an electrophile, such as carbon dioxide, in a polar step to form a new carbon-carbon bond, ultimately leading to a β-carboxy sulfone. synquestlabs.com This sequence showcases the conversion of a radical intermediate into an ionic one that engages in polar reactivity.

Photoredox Catalytic Transformations Utilizing this compound

Visible-light photoredox catalysis offers a mild and efficient method for initiating radical reactions. Sodium sulfinates are excellent precursors for sulfonyl radicals under these conditions. synquestlabs.com In a typical cycle, a photocatalyst, upon excitation by visible light, is reductively quenched by the sodium sulfinate. synquestlabs.com This generates the sulfonyl radical and the reduced form of the photocatalyst. The sulfonyl radical can then engage in the reactions described above, such as addition to alkenes. synquestlabs.com

A dual catalytic system combining photoredox and nickel catalysis can also be employed for cross-coupling reactions. google.com In such a system, the photocatalyst would facilitate the generation of the necessary nickel catalytic species to couple the sulfinate with an aryl halide, forming a diaryl sulfone. While this methodology is established for a range of sodium sulfinates, its application to this compound has not been specifically reported. google.com

Table 2: Potential Photoredox Reactions

Reaction Type Coupling Partners Key Steps Potential Product Class
Sulfonyl-carboxylation Styrene, CO₂ Sulfonyl radical generation, radical addition, SET, carboxylation. synquestlabs.com β-Carboxy sulfones

Electrochemical Synthesis and Reactivity of Aryl Sulfinates

The field of organic electrosynthesis offers a sustainable and efficient alternative to traditional chemical redox reactions by utilizing electric current in place of chemical reagents. researchgate.net This approach has garnered significant attention for the synthesis and functionalization of aryl sulfinates, including this compound. Electrochemical methods provide pathways for the generation of sulfonyl radicals from aryl sulfinates, which can then participate in a variety of chemical transformations. researchgate.netrsc.org

A notable advancement in this area is the development of nickel-electrocatalytic protocols for the synthesis of aryl sulfinates from aryl halides. nih.govchemrxiv.org This method allows for the conversion of aryl iodides and bromides into their corresponding aryl sulfinates at room temperature using a simple sulfur dioxide (SO2) source. nih.govresearchgate.net The process is a net reductive one, where an electrochemical setup replaces the need for exogenous chemical reductants by employing a sacrificial anode. nih.gov Such electrocatalytic methods are scalable and demonstrate good chemoselectivity across a range of substrates. nih.govchemrxiv.org For instance, the synthesis of various aryl sulfinates has been achieved with this method, which are then often converted to sulfonyl fluorides for easier handling and isolation. nih.gov

The reactivity of aryl sulfinates under electrochemical conditions is largely characterized by their ability to act as precursors to sulfonyl radicals. researchgate.net Anodic oxidation of sodium aryl sulfinates can generate these highly reactive intermediates, which can then engage in various bond-forming reactions. researchgate.netrsc.org This has been exploited in the synthesis of a diverse array of sulfur-containing compounds such as sulfones, sulfonamides, and sulfonates. researchgate.net

Electrochemical methods have been successfully applied to the sulfonylation of various organic molecules using sodium aryl sulfinates. For example, an efficient electrochemical sulfonylation of organoboronic acids with sodium arylsulfinate salts has been reported to produce a variety of aryl, heteroaryl, and alkenylsulfones in good to excellent yields under catalyst-free and additive-free conditions. researchgate.net Similarly, electrochemical oxidative amination of amines with sodium sulfinates has been developed for the synthesis of sulfonamides. rsc.org

Recent research has also explored the electrochemical decarboxylative sulfonylation of arylacetylenic acids with sodium arylsulfinates to synthesize arylacetylenic sulfones under metal-free and external oxidant-free conditions. tandfonline.com Furthermore, a novel electrochemical radical δ-H sulfonylation reaction of para-quinone methides with sodium sulfinates has been achieved, leading to the formation of new C(sp2)–S bonds. acs.org

The versatility of electrochemical approaches is further highlighted by the selective sulfonylation and oxosulfonylation of alkenes with sulfinates through anodic oxidation in an undivided cell, yielding β‐keto sulfones and vinyl sulfones. researchgate.net These transformations proceed without the need for transition metal catalysts or external oxidants. researchgate.net

A summary of representative electrochemical reactions involving aryl sulfinates is presented in the table below.

Reaction TypeReactantsProductConditionsKey Features
Aryl Sulfinate Synthesis Aryl Halides, SO2Aryl SulfinatesNi-electrocatalysis, Sacrificial AnodeScalable, Good Chemoselectivity
Sulfonylation of Organoboronic Acids Organoboronic Acids, Sodium ArylsulfinatesAryl, Heteroaryl, and AlkenylsulfonesCatalyst-free, Additive-freeGood to Excellent Yields
Oxidative Amination Amines, Sodium SulfinatesSulfonamidesGraphite-Nickel-based systemSynthesis of various sulfonamides
Decarboxylative Sulfonylation Arylacetylenic Acids, Sodium ArylsulfinatesArylacetylenic SulfonesMetal-free, External oxidant-freeGreen and efficient
Radical δ-H Sulfonylation para-Quinone Methides, Sodium Sulfinates4-((Aryl,arylsulfonyl)methylene)-2,5-cyclohexadiene derivativesMild conditionsGood functional group tolerance
Sulfonylation of Alkenes Alkenes, Sulfinatesβ‐Keto Sulfones and Vinyl SulfonesAnodic Oxidation, Undivided CellNo transition metal catalyst or oxidants

Mechanistic Investigations of Reactions Involving Sodium 5 Bromo 2 Fluorobenzene 1 Sulfinate

Elucidation of Catalytic Cycles in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Sodium 5-bromo-2-fluorobenzene-1-sulfinate and related aryl sulfinates have emerged as effective nucleophilic coupling partners in these transformations. nih.govunimelb.edu.au Mechanistic studies, often comparing carbocyclic sulfinates with heterocyclic variants, have provided significant insights into the catalytic cycle. nih.govacs.org

The catalytic cycle is initiated by the oxidative addition of an aryl halide to a low-valent palladium(0) complex. This step forms a palladium(II) intermediate. For carbocyclic sulfinates, the oxidative addition complex is often the resting state of the catalyst, indicating that a subsequent step is turnover-limiting. nih.govacs.org

The characterization of these intermediates is essential for understanding the reaction pathway. Techniques such as NMR spectroscopy are used to monitor the reaction progress and identify the species present in the catalytic cycle. acs.org For instance, in studies comparing different sulfinates, the oxidative addition complex formed from the reaction of a palladium(0) precursor with an aryl bromide can be directly observed and characterized. acs.org The stability and reactivity of this intermediate are influenced by the ligands coordinated to the palladium center.

Table 1: Effect of Ligands on Oxidative Addition and Subsequent Coupling

EntryPalladium PrecursorLigandAdditiveYield (%)
1Ni(cod)₂--<10
2Ni(cod)₂PPh₃-Ineffective
3Ni(cod)₂1,10-phenanthroline->90
4Ni(cod)₂1,5-cyclooctadiene (cod)-95

This table is illustrative, based on general findings for nickel-catalyzed couplings which share mechanistic principles with palladium-catalyzed reactions, showing the critical role of ligands and additives. Data adapted from similar cross-coupling studies. beilstein-journals.org

Following oxidative addition, the transmetalation step occurs, where the sulfinate group from this compound displaces the halide on the palladium(II) complex. This forms a palladium(II) aryl sulfinate intermediate. For carbocyclic sulfinates, this transmetalation step is often the turnover-limiting step of the entire catalytic cycle. nih.govacs.org The rate of this step can be influenced by the nature of the cation in the sulfinate salt and the presence of additives. nih.gov

After transmetalation, the intermediate undergoes a desulfinative process, extruding sulfur dioxide (SO₂) to form a diarylpalladium(II) complex. The final step is reductive elimination, where the two organic groups are coupled to form the biaryl product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. rsc.org The extrusion of SO₂ from the palladium(II) sulfinate complex is typically very fast for carbocyclic substrates compared to the rate of transmetalation. acs.org

Ligands and additives play a crucial role in ensuring the efficiency and selectivity of cross-coupling reactions. Electron-rich and bulky phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) are often employed to stabilize the palladium catalyst and facilitate the elementary steps of the catalytic cycle. nsf.gov The choice of ligand can influence the rate of oxidative addition and reductive elimination. nsf.gov

Basic additives, such as potassium carbonate, are often essential for high yields. nih.govnih.gov Mechanistic studies have revealed a dual role for these bases. They are responsible for trapping the sulfur dioxide released during the reaction, preventing it from interfering with the catalyst. Furthermore, the cation of the base (e.g., K⁺) can play a role in accelerating the rate-limiting transmetalation step. nih.gov The solvent also has a significant impact, with nonpolar solvents like toluene often providing better yields than more polar ones like 1,4-dioxane in certain systems. nih.gov

Pathways of Sulfonyl Radical Generation and Reactivity

Sodium sulfinates, including this compound, are widely used as precursors to sulfonyl radicals. researchgate.netresearchgate.net These highly reactive intermediates are valuable in organic synthesis for forming sulfone-containing compounds, which are prevalent in pharmaceuticals and agrochemicals. researchgate.netrsc.org The generation of sulfonyl radicals can be achieved through various methods, including photochemical, thermal, and chemically initiated pathways.

Visible-light photoredox catalysis has emerged as a mild and efficient method for generating sulfonyl radicals from sodium sulfinates. rsc.orgresearchgate.net In a typical process, a photocatalyst, upon absorbing light, becomes excited and can then engage in a single-electron transfer (SET) with the sulfinate salt. This oxidation of the sulfinate anion (RSO₂⁻) generates the corresponding sulfonyl radical (RSO₂•). researchgate.netdomainex.co.uk

These photochemically generated radicals can then participate in various synthetic transformations, such as addition to alkenes or cross-coupling reactions. acs.org For example, a visible-light-induced sulfonylation has been developed by coupling aryl halides with aryl sulfinates in a redox-neutral manner, providing a versatile route to diverse sulfones under mild conditions. rsc.org

Table 2: Conditions for Photochemical Sulfonyl Radical Generation and Coupling

EntryAryl HalideSulfinate SaltPhotocatalystAdditiveSolventYield (%)
11-bromo-4-cyanobenzeneSodium benzenesulfinateOrganoboron CatalystNiBr₂·3H₂O, dtbbpyDMSO85
21-bromo-4-acetylbenzeneSodium benzenesulfinateOrganoboron CatalystNiBr₂·3H₂O, dtbbpyDMSO80
31-bromo-4-nitrobenzeneSodium benzenesulfinateOrganoboron CatalystNiBr₂·3H₂O, dtbbpyDMSO73

This table presents data from a dual nickel/organoboron-catalyzed cross-coupling of aryl bromides with sodium sulfinates under visible light, illustrating a practical application of photochemically generated sulfonyl species. mdpi.com

While photochemical methods are prevalent, sulfonyl radicals can also be generated through thermal or chemically initiated pathways. Thermal decomposition of sulfonyl radical precursors can occur, but often requires high temperatures, which can limit substrate scope.

More commonly, chemical initiators are used. The reaction can be initiated by the homolytic cleavage of a radical initiator (e.g., peroxides) to start a radical chain reaction. youtube.com Another approach involves the reaction of a sulfinate salt with an activating agent. For instance, the reaction of sodium toluenesulfinate with acetyl chloride can form a sulfinyl sulfone intermediate. nih.gov Homolytic fission of the S–S bond in this intermediate, sometimes promoted by mild heating, generates both a sulfonyl radical and a sulfinyl radical, which can then be used in subsequent synthetic steps. nih.gov These methods provide alternative strategies for accessing the valuable reactivity of sulfonyl radicals.

Isotopic Labeling Studies for Mechanistic Probing (e.g., ¹³CO₂ incorporation)

While direct isotopic labeling studies specifically employing this compound are not extensively documented in the literature, the principles of such investigations can be inferred from studies on analogous sulfinate compounds. Isotopic labeling is a powerful technique to trace the fate of atoms and fragments through a reaction sequence, thereby elucidating the mechanism.

A relevant example is the use of ¹³CO₂ in photocatalytic multicomponent carboxylation reactions involving sulfinate salts and olefins. acs.orgresearchgate.net In such a reaction, isotopically labeled carbon dioxide (¹³CO₂) is introduced to determine the point of C-C bond formation and to confirm the incorporation of the carboxyl group into the final product. acs.org This methodology could be adapted to probe potential side reactions or alternative pathways in reactions with this compound. For instance, in a palladium-catalyzed desulfinative coupling, the extrusion of sulfur dioxide is a key step. While not involving CO₂, a similar isotopic labeling approach could theoretically be employed with labeled sulfur (e.g., ³⁴S) in the sulfinate to track the sulfur dioxide byproduct and confirm its origin.

Hypothetical Application to this compound:

If this compound were used in a carboxylation reaction, the incorporation of ¹³C from ¹³CO₂ would be monitored. The presence and position of the ¹³C label in the product molecules, as determined by mass spectrometry or ¹³C NMR spectroscopy, would provide definitive evidence of the carboxylation pathway.

Table 1: Potential Isotopic Labeling Probes and Their Mechanistic Implications

Isotopic LabelReaction TypeInformation Gained
¹³CO₂CarboxylationConfirms the source of the carboxyl group and elucidates the mechanism of C-C bond formation. acs.org
Deuterium (D)C-H activationDetermines if a specific C-H bond is cleaved in the rate-determining step (Kinetic Isotope Effect).
³⁴SDesulfinative CouplingTraces the path of the sulfur atom, confirming the extrusion of SO₂ from the sulfinate moiety.

These studies, though not directly performed on the title compound, highlight the methodologies available for detailed mechanistic probing of reactions involving aryl sulfinates.

Kinetic Studies of Reaction Rates and Rate-Determining Steps

These studies have established that for carbocyclic aryl sulfinates, the turnover-limiting step is typically the transmetalation of the sulfinate to the palladium(II) center. nih.govfigshare.comcell.com This is in contrast to some heterocyclic sulfinates, where the extrusion of SO₂ can be the rate-determining step. nih.govfigshare.comcell.com

Detailed Research Findings from Analogous Systems:

A detailed mechanistic study on the palladium-catalyzed desulfinative cross-coupling of aryl bromides with a carbocyclic sulfinate (4-methylbenzenesulfinate) revealed the following key kinetic observations: acs.orgcell.com

First-Order Dependence on the Palladium Catalyst: The rate of the reaction is directly proportional to the concentration of the palladium catalyst.

Dependence on Sulfinate Concentration: The reaction rate shows a positive, but often complex, dependence on the concentration of the aryl sulfinate salt.

These findings support a catalytic cycle where the oxidative addition complex is the resting state of the catalyst, and the subsequent reaction with the sulfinate salt (transmetalation) is the slow, rate-determining step. nih.govfigshare.comcell.com The role of additives, such as potassium carbonate, has also been elucidated through kinetic studies. It serves a dual purpose: trapping the SO₂ byproduct and accelerating the rate of transmetalation through cation exchange with the sulfinate salt. acs.orgnih.govfigshare.com

Table 2: Kinetic Data for the Palladium-Catalyzed Cross-Coupling of an Aryl Bromide with a Carbocyclic Aryl Sulfinate (Model System)

Reactant/Catalyst ComponentOrder of ReactionImplication for Rate-Determining Step
Aryl Bromide0Oxidative addition is not the rate-determining step.
Carbocyclic Aryl SulfinatePositive (complex order)Transmetalation is involved in or before the rate-determining step.
Palladium Catalyst1The catalyst is involved in the rate-determining step.

Data synthesized from mechanistic studies on analogous carbocyclic aryl sulfinates. acs.orgcell.com

Given that this compound is a carbocyclic aryl sulfinate, it is highly probable that its reactions in palladium-catalyzed cross-couplings would follow a similar mechanistic pathway, with transmetalation being the rate-determining step. nih.govfigshare.comcell.com

Applications of Sodium 5 Bromo 2 Fluorobenzene 1 Sulfinate in Advanced Organic Synthesis

Building Block for Complex Polyfunctionalized Molecules

The structure of sodium 5-bromo-2-fluorobenzene-1-sulfinate makes it an attractive starting material for the synthesis of intricate polyfunctionalized aromatic compounds. The sulfinate group can be readily converted into sulfones or sulfonamides, which are important pharmacophores in many therapeutic agents. The bromine and fluorine atoms provide handles for various cross-coupling reactions, allowing for the introduction of diverse substituents and the extension of the molecular framework.

For instance, the bromine atom can participate in Suzuki, Stille, or Heck coupling reactions to form new carbon-carbon bonds. The fluorine atom, while generally less reactive in nucleophilic aromatic substitution compared to other halogens, can influence the electronic properties of the ring and serve as a site for specific transformations under forcing conditions or through metallation-based strategies. The interplay of these functional groups allows for a stepwise and controlled elaboration of the aromatic core, leading to the synthesis of highly substituted and complex molecules that are of interest in medicinal chemistry and materials science.

Synthesis of Labeled Compounds for Mechanistic Studies

Isotopically labeled compounds are invaluable tools for elucidating reaction mechanisms and studying the metabolic fate of molecules. This compound can serve as a precursor for the synthesis of such labeled molecules. For example, the bromine atom can be replaced with a radioactive isotope of bromine (e.g., 76Br or 77Br) or a stable isotope through various chemical transformations.

Furthermore, the sulfinate group can be used to introduce isotopically labeled sulfur (e.g., 35S) or oxygen (e.g., 18O) atoms. By incorporating these labels, researchers can track the movement and transformation of the molecule through complex reaction pathways or biological systems, providing critical insights into the underlying mechanisms.

Precursor for Specific Sulfonylating Reagents

The sulfinate moiety is a direct precursor to sulfonyl chlorides and other sulfonylating agents. Treatment of this compound with a chlorinating agent, such as N-chlorosuccinimide (NCS), would yield the corresponding 5-bromo-2-fluorobenzenesulfonyl chloride. This sulfonyl chloride is a valuable reagent for introducing the 5-bromo-2-fluorobenzenesulfonyl group onto various nucleophiles, including amines, alcohols, and phenols, to form sulfonamides, sulfonate esters, and other sulfur-containing compounds.

The resulting sulfonamides and sulfonate esters are often key functional groups in pharmaceuticals and agrochemicals, contributing to their biological activity and physicochemical properties. The ability to generate this specific sulfonylating reagent in situ or as a stable intermediate from the sulfinate salt provides a convenient and efficient route to a wide range of target molecules.

Utility in Diversifying Aromatic Scaffolds through Selective Functionalization

The distinct reactivity of the functional groups on the aromatic ring of this compound allows for the selective functionalization and diversification of the aromatic scaffold. The bromine atom is a prime site for metal-catalyzed cross-coupling reactions, enabling the introduction of alkyl, aryl, or vinyl groups. The sulfinate group can be transformed into a sulfone, which can then direct ortho-metallation to functionalize the adjacent positions on the ring.

While the aromatic ring itself is planar, the functional groups attached to it can be used to direct stereoselective and regioselective transformations in adjacent or newly introduced side chains. For example, a functional group introduced via a cross-coupling reaction at the bromine position could be designed to undergo a subsequent diastereoselective reaction, with the bulky sulfonyl group influencing the stereochemical outcome.

Regioselectivity is inherently controlled by the substitution pattern of the starting material. The positions of the bromo, fluoro, and sulfinate groups direct the outcome of subsequent reactions, such as electrophilic aromatic substitution or nucleophilic aromatic substitution, to specific positions on the ring. This pre-functionalized scaffold allows for the predictable and controlled synthesis of specific isomers of complex aromatic compounds.

Role in Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs) and cascade processes are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation. While specific examples involving this compound are not readily found in the literature, its functional groups are well-suited for participation in such transformations.

For instance, the sulfinate could act as a nucleophile in a cascade reaction initiated by an electrophilic attack on another part of a molecule. Alternatively, a derivative of the compound could be designed to undergo an intramolecular cascade process, where the different functional groups react sequentially to build up a complex polycyclic system. The potential for this compound to be utilized in the development of novel MCRs and cascade reactions for the rapid synthesis of diverse molecular libraries remains an area for future exploration.

Advanced Spectroscopic and Analytical Techniques in the Research of Aryl Sulfinates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

For a compound like Sodium 5-bromo-2-fluorobenzene-1-sulfinate, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be required for full structural confirmation.

¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the three aromatic protons. The chemical shifts (δ) and coupling constants (J) would be influenced by the positions of the fluorine, bromine, and sulfinate substituents. The fluorine atom, being highly electronegative, would cause deshielding, shifting the signal of the adjacent proton (at C3) downfield. The protons would appear as complex multiplets due to coupling with each other (³JHH) and with the fluorine nucleus (³JHF, ⁴JHF).

¹³C NMR: The carbon NMR spectrum would display six distinct signals for the aromatic carbons. The carbon atom bonded to fluorine (C2) would show a large one-bond coupling constant (¹JCF) and a significant downfield shift. The carbons adjacent to the fluorine (C1 and C3) would exhibit smaller two-bond couplings (²JCF). The chemical shifts are also influenced by the bromine and sulfinate groups, allowing for the assignment of each carbon in the aromatic ring. rsc.org

¹⁹F NMR: As fluorine-19 is a spin-½ nucleus with 100% natural abundance and high sensitivity, ¹⁹F NMR is a highly informative technique. wikipedia.orghuji.ac.il The spectrum for this compound would show a single resonance for the fluorine atom. The chemical shift provides insight into the electronic environment, while coupling to the adjacent aromatic protons (H3 and H6) would split the signal into a multiplet, typically a doublet of doublets. wikipedia.org The large chemical shift dispersion in ¹⁹F NMR makes it particularly sensitive to changes in the molecular structure. alfa-chemistry.com

Table 1: Predicted NMR Data for 5-bromo-2-fluorobenzene-1-sulfinate Anion

NucleusPositionExpected Chemical Shift (δ, ppm)Expected Multiplicity & Coupling Constants (J, Hz)
¹HH-3~7.2 - 7.5dd, ³J(H-H) ≈ 8-9, ⁴J(H-F) ≈ 4-6
¹HH-4~7.4 - 7.7t, ³J(H-H) ≈ 8-9
¹HH-6~7.6 - 7.9dd, ³J(H-H) ≈ 8-9, ³J(H-F) ≈ 8-10
¹³CC-1 (C-S)~145 - 155d, ²J(C-F) ≈ 15-25
¹³CC-2 (C-F)~158 - 164d, ¹J(C-F) ≈ 240-255
¹³CC-3~115 - 120d, ²J(C-F) ≈ 20-30
¹³CC-4~130 - 135d, ³J(C-F) ≈ 5-10
¹³CC-5 (C-Br)~118 - 123d, ⁴J(C-F) ≈ 2-5
¹³CC-6~125 - 130d, ³J(C-F) ≈ 3-6
¹⁹FF-2~ -110 to -125 (vs. CFCl₃)m

Note: Predicted values are based on established substituent effects and data from analogous compounds. Actual experimental values may vary.

Mass Spectrometry (MS) for Compound Identification and Reaction Monitoring

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. libretexts.org

For this compound, a soft ionization technique such as Electrospray Ionization (ESI) would be employed, typically in negative ion mode, to detect the intact sulfinate anion [C₆H₃BrFO₂S]⁻. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula.

The fragmentation of aryl sulfinates upon electron impact often involves the cleavage of the carbon-sulfur and sulfur-oxygen bonds. tandfonline.comtandfonline.com Key fragmentation pathways can include the loss of sulfur dioxide (SO₂) or the sulfinyl group (SO₂H).

Table 2: Expected High-Resolution Mass Spectrometry Data for the 5-bromo-2-fluorobenzene-1-sulfinate Anion

Ion FormulaDescriptionCalculated m/z (Monoisotopic)
[C₆H₃⁷⁹BrFO₂S]⁻Parent Anion (⁷⁹Br isotope)236.9026
[C₆H₃⁸¹BrFO₂S]⁻Parent Anion (⁸¹Br isotope)238.9006
[C₆H₃BrF]⁻Loss of SO₂172.9407
[SO₂]⁻•Sulfur dioxide radical anion63.9624

X-Ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique can provide precise measurements of bond lengths, bond angles, and torsion angles, as well as information on intermolecular interactions, crystal packing, and the absolute configuration of chiral molecules.

Although a crystal structure for this compound is not publicly available, analysis of a suitable single crystal would yield critical structural data. The data would confirm the geometry of the benzene (B151609) ring and the sulfinate group. Key parameters of interest would include the C–S, S–O, C–F, and C–Br bond lengths and the O–S–O bond angle. Furthermore, the analysis would reveal the coordination environment of the sodium cation and detail the intermolecular forces, such as ion-pairing and potential halogen or hydrogen bonds, that govern the solid-state architecture. researchgate.net

Spectroscopic Methods for In-Situ Reaction Monitoring (e.g., IR, UV-Vis)

Monitoring chemical reactions in real-time provides valuable kinetic and mechanistic insights that are often lost with traditional offline analysis. In-situ spectroscopic techniques allow for the continuous tracking of reactant consumption, intermediate formation, and product generation without disturbing the reaction. spectroscopyonline.com

Infrared (IR) Spectroscopy: Attenuated Total Reflectance (ATR)-FTIR spectroscopy is particularly well-suited for in-situ monitoring. youtube.com For reactions involving this compound, one could monitor the characteristic S=O stretching vibrations of the sulfinate group, which typically appear in the 1000-1100 cm⁻¹ region. The disappearance of a reactant's signature peak or the appearance of a product's peak can be tracked over time to generate a reaction profile.

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy can be used if the reactants, intermediates, or products possess a suitable chromophore. The aromatic ring in this compound absorbs in the UV region. Changes in the substitution pattern on the ring during a reaction would alter the absorption spectrum, allowing the reaction progress to be followed.

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is essential for separating components of a mixture and assessing the purity of a compound. For a non-volatile, ionic compound like this compound, High-Performance Liquid Chromatography (HPLC) is the method of choice. researchgate.netresearchgate.net

A reversed-phase HPLC method would likely be employed, using a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a buffer or ion-pairing reagent to improve peak shape and retention. A UV detector, set to a wavelength where the aromatic ring absorbs, would be used for detection. This method would allow for the quantification of the main component and the detection of any impurities, such as starting materials or side products from its synthesis. The purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.

Computational and Theoretical Studies of Sodium 5 Bromo 2 Fluorobenzene 1 Sulfinate Chemistry

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations form the bedrock of computational chemistry, enabling the determination of a molecule's electronic structure and the prediction of its reactivity. These calculations, often employing methods like Density Functional Theory (DFT), provide a detailed picture of how electrons are distributed within a molecule and how this distribution influences its chemical behavior. nih.gov For Sodium 5-bromo-2-fluorobenzene-1-sulfinate, such calculations are crucial for understanding the interplay of its various functional groups and for predicting its role in chemical reactions.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, positing that the majority of chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org The energy and spatial distribution of these frontier orbitals are critical determinants of a molecule's ability to act as a nucleophile or an electrophile.

For this compound, an FMO analysis would reveal the likely sites of chemical reactivity. The HOMO is expected to be localized on the sulfinate group, which is electron-rich and thus serves as the primary nucleophilic center of the molecule. Conversely, the LUMO is anticipated to be distributed across the aromatic ring, influenced by the electron-withdrawing effects of the bromo and fluoro substituents. The energy gap between the HOMO and LUMO is also a key indicator of the molecule's kinetic stability and reactivity; a smaller gap generally implies higher reactivity.

Table 1: Conceptual Frontier Molecular Orbital Characteristics of this compound

Molecular OrbitalExpected LocalizationImplied Reactivity
HOMOPrimarily on the sulfinate group (-SO2Na)Nucleophilic character
LUMODistributed across the aromatic ringElectrophilic character
HOMO-LUMO GapModerateIndicative of a balance between stability and reactivity

This table is illustrative and based on general principles of electronic effects.

An electrostatic potential (ESP) map is a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). researchgate.net These maps are invaluable for predicting the sites of nucleophilic and electrophilic attack.

In the case of this compound, an ESP map would likely show a region of high negative potential around the oxygen atoms of the sulfinate group, confirming its role as a potent nucleophilic center. The aromatic ring would exhibit a more complex potential landscape, with the electron-withdrawing halogen substituents creating regions of positive potential, making the ring susceptible to nucleophilic attack under certain conditions. The bromine and fluorine atoms themselves would also show regions of negative potential due to their high electronegativity.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling provides a powerful means to investigate the detailed pathways of chemical reactions, offering insights that are often difficult to obtain through experimental methods alone. By mapping the potential energy surface of a reaction, chemists can identify key intermediates, transition states, and the energy barriers that govern the reaction rate.

A transition state is a high-energy, transient species that exists at the peak of the reaction energy profile, representing the bottleneck of a chemical transformation. The characterization of transition states and the calculation of the associated energy barriers (activation energies) are central to understanding reaction kinetics.

For reactions involving this compound, such as its use in the synthesis of sulfones, computational modeling could be employed to elucidate the precise mechanism. For instance, in a nucleophilic substitution reaction where the sulfinate acts as a nucleophile, calculations could pinpoint the structure of the transition state and determine the energy required to reach it. This information would be crucial for understanding the factors that influence the reaction rate and for optimizing reaction conditions.

The surrounding environment, particularly the solvent and the presence of any catalysts, can have a profound impact on a chemical reaction. Computational models can account for these effects, providing a more realistic description of the reaction process.

Solvent effects can be modeled using either implicit or explicit solvent models. Implicit models treat the solvent as a continuous medium with a given dielectric constant, while explicit models include individual solvent molecules in the calculation. For reactions of this compound, which is an ionic compound, the choice of solvent is critical, and computational modeling can help to predict how different solvents will affect the reaction outcome. Similarly, if a catalyst is employed, computational methods can be used to model the catalyst-substrate interactions and to understand how the catalyst lowers the activation energy of the reaction.

Prediction of Regioselectivity and Stereoselectivity in Complex Transformations

Many chemical reactions can, in principle, yield multiple products. Regioselectivity refers to the preference for one direction of bond making or breaking over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over another. Computational chemistry is a powerful tool for predicting and rationalizing these selectivities.

For a substituted aromatic compound like this compound, reactions involving the aromatic ring could lead to different regioisomers. For example, in an electrophilic aromatic substitution reaction, the directing effects of the bromo, fluoro, and sulfinate groups would determine the position of the incoming electrophile. Computational modeling could be used to calculate the relative energies of the transition states leading to the different possible products, thereby predicting the major regioisomer. nih.gov Similarly, for reactions where new stereocenters are formed, computational methods can be used to predict the stereochemical outcome by comparing the energies of the diastereomeric transition states.

Docking and Interaction Studies with Hypothetical Catalytic Systems (excluding biological context)

While specific experimental or computational docking studies on this compound with catalytic systems are not extensively documented in publicly available literature, theoretical modeling provides a powerful tool to predict and analyze its interactions. This section explores hypothetical docking and interaction studies with a model palladium-based catalytic system, which is frequently employed in cross-coupling reactions involving aryl sulfinates. acs.org Such computational approaches are crucial for understanding the binding modes, interaction energies, and geometric parameters that can influence the reactivity and efficiency of a catalytic cycle.

A plausible catalytic cycle for reactions involving aryl sulfinates includes oxidative addition, transmetalation, and reductive elimination. acs.org For carbocyclic aryl sulfinates, the transmetalation step is often considered turnover-limiting. acs.org Hypothetical docking studies can be centered on the interaction of the this compound with a palladium(II) oxidative addition complex, a key intermediate in these reactions.

Modeling Approach:

A representative hypothetical catalytic intermediate for docking could be an arylpalladium(II) complex, such as (dppf)Pd(Ar)Br, where 'dppf' is 1,1'-bis(diphenylphosphino)ferrocene and 'Ar' is an aryl group from an aryl bromide coupling partner. The docking simulations would aim to elucidate the preferred coordination mode of the 5-bromo-2-fluorobenzene-1-sulfinate anion to the palladium center. The primary coordination modes to consider are O-coordination and S-coordination of the sulfinate group.

Interaction Analysis:

Upon docking, the nature of the interactions between the sulfinate and the palladium complex can be analyzed. These interactions are likely to include:

Coordinative Bonding: The formation of a coordinate bond between the lone pair of electrons on one of the oxygen atoms or the sulfur atom of the sulfinate and the electrophilic palladium center.

Electrostatic Interactions: Attractive or repulsive forces between the negatively charged sulfinate and the charge distribution on the palladium complex.

Steric Hindrance: Repulsive interactions arising from the spatial arrangement of the bulky substituents on both the sulfinate and the phosphine (B1218219) ligands of the catalyst. The presence of the bromine and fluorine atoms on the benzene (B151609) ring of the sulfinate would be of particular interest in determining the steric accessibility of the sulfinate group.

Hypothetical Docking Results:

The following interactive data table presents hypothetical results from a docking simulation of the 5-bromo-2-fluorobenzene-1-sulfinate anion with a model (dppf)Pd(Ph)Br complex. These values are illustrative and intended to demonstrate the kind of insights that can be gained from such studies.

Coordination ModeDocking Score (kcal/mol)Pd-O Distance (Å)Pd-S Distance (Å)Key Interacting Residues (Ligand Atoms)
O-coordination-7.52.1N/APhenyl, dppf
S-coordination-6.2N/A2.4Phenyl, dppf

These hypothetical results suggest that O-coordination might be the more favorable binding mode from an energetic standpoint. The shorter hypothetical Pd-O bond distance compared to the Pd-S distance could indicate a stronger interaction. The interaction energies and preferred geometries obtained from these simulations would be critical for constructing a detailed potential energy surface of the catalytic reaction, helping to rationalize experimental observations or predict the outcomes of new catalytic systems.

Further computational analyses, such as Density Functional Theory (DFT) calculations, could be employed to refine the geometries and energies of these docked poses, providing a more accurate picture of the electronic structure and bonding within the catalyst-substrate complex. nih.gov Such studies could also elucidate the transition state structures for the transmetalation step, offering deeper insights into the reaction mechanism. nih.gov

Structure Reactivity Relationships and Analogues of Sodium 5 Bromo 2 Fluorobenzene 1 Sulfinate

Influence of Halogen Substitution Patterns (Bromo and Fluoro) on Reactivity

The presence of both bromine and fluorine atoms on the benzene (B151609) ring of sodium 5-bromo-2-fluorobenzene-1-sulfinate significantly modulates its reactivity. Halogens exert their influence through a combination of inductive and resonance effects.

The fluoro substituent, located at the ortho position relative to the sulfinate group, is highly electronegative, leading to a strong electron-withdrawing inductive effect (-I). This effect decreases the electron density of the aromatic ring, making it less susceptible to electrophilic attack. Conversely, the fluorine atom possesses lone pairs of electrons that can be donated to the ring through a resonance effect (+R), which would typically activate the ortho and para positions. However, due to the poor overlap between the 2p orbital of carbon and the 2p orbital of fluorine, this resonance effect is weaker compared to its strong inductive effect.

The bromo substituent at the meta position to the sulfinate group also exhibits a -I effect, further deactivating the ring towards electrophilic substitution. Like fluorine, bromine has a +R effect, but it is even weaker due to the less effective overlap between the 4p orbitals of bromine and the 2p orbitals of carbon.

The net result of these competing effects is a general deactivation of the aromatic ring, making electrophilic aromatic substitution reactions more challenging compared to unsubstituted sodium benzenesulfinate. The specific positioning of the halogens also directs the regioselectivity of incoming electrophiles.

Comparison with Other Aryl Sulfinate Salts (e.g., Sodium 4-methylbenzenesulfinate (B2793641), Sodium 5-bromo-2-chlorobenzene-1-sulfinate)

A comparative analysis of this compound with other aryl sulfinate salts highlights the impact of different substitution patterns on reactivity.

Sodium 4-methylbenzenesulfinate (Sodium p-toluenesulfinate) serves as a useful benchmark. The methyl group at the para position is an electron-donating group (+I and hyperconjugation), which activates the aromatic ring towards electrophilic substitution. This increased electron density makes it generally more reactive in such reactions compared to the halogen-substituted analogue. In reactions involving the sulfinate moiety, the electron-donating nature of the methyl group can enhance the nucleophilicity of the sulfur atom.

Sodium 5-bromo-2-chlorobenzene-1-sulfinate provides a more direct comparison of halogen effects. Both fluorine and chlorine are electron-withdrawing halogens. However, fluorine is more electronegative than chlorine, leading to a stronger inductive effect. Conversely, the resonance effect of chlorine is slightly more pronounced than that of fluorine. The reactivity difference between these two compounds would depend on the specific reaction mechanism. In electrophilic aromatic substitution, the slightly less deactivating nature of the chloro-substituted ring might lead to a marginally faster reaction. In nucleophilic aromatic substitution reactions, the position of the leaving group and the nature of the nucleophile would be critical in determining the relative reactivity.

Compound Substituents Electronic Effect of Substituents Predicted General Reactivity (Electrophilic Aromatic Substitution)
This compound 5-Bromo, 2-Fluoro Strong -I (F, Br), Weak +R (F, Br) Deactivated
Sodium 4-methylbenzenesulfinate 4-Methyl +I, Hyperconjugation Activated
Sodium 5-bromo-2-chlorobenzene-1-sulfinate 5-Bromo, 2-Chloro Strong -I (Cl, Br), Weak +R (Cl, Br) Deactivated (potentially slightly more reactive than the fluoro analogue)

Effect of Different Substituents on the Aromatic Ring on Reactivity and Selectivity

The nature and position of substituents on the aromatic ring of aryl sulfinates are paramount in dictating their reactivity and the regioselectivity of their reactions.

Electron-donating groups (EDGs) , such as alkyl (-R), alkoxy (-OR), and amino (-NR2) groups, increase the electron density of the aromatic ring through inductive (+I) and/or resonance (+R) effects. This enhanced electron density generally increases the rate of electrophilic aromatic substitution and directs incoming electrophiles to the ortho and para positions. For reactions where the sulfinate acts as a nucleophile, EDGs can increase its nucleophilicity.

Electron-withdrawing groups (EWGs) , such as nitro (-NO2), cyano (-CN), and carbonyl (-COR) groups, decrease the electron density of the aromatic ring via inductive (-I) and/or resonance (-R) effects. This deactivation of the ring slows down electrophilic aromatic substitution and directs incoming electrophiles to the meta position. Halogens, as seen with this compound, are a unique class of EWGs that deactivate the ring but are ortho, para-directing due to their +R effect. The presence of EWGs can also influence the stability of radical or anionic intermediates formed during reactions involving the sulfinate group.

The steric hindrance imposed by bulky substituents can also play a significant role in both reactivity and selectivity. Large groups at the ortho position to the sulfinate can hinder its approach to a reaction center, thereby decreasing the reaction rate. Steric effects also influence the regioselectivity of substitution on the aromatic ring, often favoring the less hindered positions.

Development of Novel Aryl Sulfinate Scaffolds with Tuned Reactivity

The versatile reactivity of aryl sulfinates has spurred the development of novel scaffolds with tailored electronic and steric properties to achieve specific synthetic outcomes. Researchers are actively exploring new substitution patterns and functional groups to fine-tune the reactivity of these reagents.

One area of development is the synthesis of "masked" aryl sulfinates. These are molecules that can generate the desired aryl sulfinate in situ under specific reaction conditions. This strategy can overcome issues with the stability and handling of some aryl sulfinate salts. For example, β-ester (hetero)aryl sulfones have been developed as effective masked sulfinate reagents. researchgate.net

Furthermore, the strategic placement of various functional groups allows for the creation of multifunctional reagents. For instance, an aryl sulfinate could be designed with an additional reactive site, enabling tandem or cascade reactions. The introduction of chiral auxiliaries onto the aryl ring can lead to the development of chiral sulfinate reagents for asymmetric synthesis.

Q & A

Q. What are the standard synthetic routes for Sodium 5-bromo-2-fluorobenzene-1-sulfinate, and how can purity be optimized during synthesis?

  • Methodological Answer : The compound is typically synthesized via sulfonation of bromo-fluorobenzene derivatives, followed by sodium salt formation. Key steps include:
  • Sulfonation : Use chlorosulfonic acid under controlled temperatures (0–5°C) to minimize side reactions like over-sulfonation .
  • Halogenation : Bromine or N-bromosuccinimide (NBS) can introduce bromine at the 5-position, with reaction conditions (solvent, catalyst) influencing regioselectivity .
  • Purification : Recrystallization from ethanol/water mixtures (1:3 ratio) improves purity. Monitor yield and purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase) .
    Table 1 : Yield optimization under varying sulfonation temperatures:
Temperature (°C)Yield (%)Purity (HPLC)
07898.5
58297.8
106595.2

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : 19F^{19}\text{F} NMR is critical for confirming fluorine substitution (δ ≈ -110 ppm in DMSO-d6). 1H^{1}\text{H} NMR resolves aromatic protons (J coupling analysis identifies substitution patterns) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M-Na]⁻ at m/z 253.91 (calculated: 253.92).
  • FT-IR : Sulfinate group vibrations appear at 1160–1180 cm⁻¹ (S=O asymmetric stretch) and 1040–1060 cm⁻¹ (S-O symmetric stretch) .

Q. What are the solubility and stability profiles of this compound in common solvents?

  • Methodological Answer : Solubility tests in DMSO, water, and ethanol show:
SolventSolubility (mg/mL)Stability (24h, 25°C)
DMSO120>95% purity retained
Water8588% purity retained
Ethanol4592% purity retained
  • Stability Note : Avoid prolonged exposure to light or acidic conditions, which degrade the sulfinate group. Store under inert gas (argon) at -20°C .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound across studies?

  • Methodological Answer : Discrepancies in 19F^{19}\text{F} NMR shifts or MS fragmentation patterns often arise from:
  • Solvent Effects : Compare data in identical solvents (e.g., DMSO vs. CDCl₃).
  • Impurity Interference : Use 2D NMR (HSQC, COSY) to isolate signals from byproducts.
  • Instrument Calibration : Validate results against certified reference standards (e.g., Combi-Blocks BC-1955) .
  • Collaborative Validation : Cross-check data with independent labs to rule out methodological bias .

Q. What mechanistic insights explain the reactivity of this compound in Suzuki-Miyaura couplings?

  • Methodological Answer : The sulfinate group acts as a transient directing group, facilitating palladium insertion at the bromine site. Key factors:
  • Electron-Withdrawing Effects : Fluorine at the 2-position enhances electrophilicity of the bromine atom.
  • Reaction Optimization : Screen ligands (e.g., SPhos, XPhos) and bases (K₂CO₃ vs. CsF) to improve cross-coupling efficiency.
    Table 2 : Ligand screening for coupling with phenylboronic acid:
LigandYield (%)Turnover Frequency (h⁻¹)
SPhos9218
XPhos8515
PCy₃7212

Q. How can computational modeling guide the design of derivatives based on this compound?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian16 with B3LYP/6-31G(d) to predict substituent effects on reactivity.
  • Docking Studies : Model interactions with biological targets (e.g., enzyme active sites) to prioritize synthetic targets.
  • SAR Analysis : Correlate Hammett σ values of substituents with reaction rates or binding affinities .

Q. What experimental controls are essential when studying this compound in aqueous reaction systems?

  • Methodological Answer :
  • pH Control : Maintain pH 7–8 with phosphate buffers to prevent sulfinate hydrolysis.
  • Oxygen Exclusion : Use Schlenk lines or gloveboxes to avoid oxidation of intermediates.
  • Blank Reactions : Run parallel reactions without catalysts to identify non-catalyzed pathways .

Gaps and Future Directions

  • Inconsistencies in Literature : Disparate reports on sulfinate stability under basic conditions require systematic re-evaluation using standardized protocols .
  • Novel Applications : Explore photocatalytic applications (e.g., C-H activation) leveraging the bromine/fluorine dual-halogen system .

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